Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is an organic compound that features a pyridine ring substituted with acetyl and hydroxyl groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the tert-butyl carbamate group, often using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol .
Scientific Research Applications
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The acetyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl carbamate group may also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-chloro-1H-indol-3-yl)ethylcarbamate
- Tert-butyl 2-(5-acetyl-6-hydroxypyridin-3-YL)ethylcarbamate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-5-hydroxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)12-11(18)6-5-10(16-12)7-8-15-13(19)20-14(2,3)4/h5-6,18H,7-8H2,1-4H3,(H,15,19) |
InChI Key |
WOKNTSRRTCGOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)CCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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